molecular formula C22H16N2O7 B095324 C.I. Disperse blue 27 CAS No. 15791-78-3

C.I. Disperse blue 27

Cat. No.: B095324
CAS No.: 15791-78-3
M. Wt: 420.4 g/mol
InChI Key: VOCYGZAHYQXJOF-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 27 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester. Disperse dyes are characterized by their low water solubility and are typically applied in a finely dispersed form. This compound is known for its vibrant blue color and is widely used in the textile industry for dyeing polyester fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Disperse Blue 27 involves the reaction of aromatic amines with nitro compounds to form azo dyes. The process typically includes the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo dye.

The reaction conditions for the synthesis of this compound include maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:

    Preparation of Raw Materials: Aromatic amines and nitro compounds are prepared and purified.

    Diazotization and Coupling: The diazotization and coupling reactions are carried out in large reactors under controlled conditions.

    Isolation and Purification: The resulting dye is isolated by filtration, washed to remove impurities, and dried.

    Formulation: The dye is formulated into a fine powder or granules for ease of application in dyeing processes.

Chemical Reactions Analysis

Types of Reactions

C.I. Disperse Blue 27 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used to cleave the azo bond.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions include various aromatic amines, substituted aromatic compounds, and oxidation products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

C.I. Disperse Blue 27 has several scientific research applications, including:

    Textile Chemistry: It is extensively used in studies related to dyeing processes, dye-fiber interactions, and the development of new dyeing techniques.

    Environmental Science: Research on the degradation and removal of disperse dyes from wastewater is crucial for environmental protection.

    Material Science: The dye is used in the development of new materials with specific color properties, such as colored polymers and nanomaterials.

    Analytical Chemistry: this compound is used as a standard dye in various analytical techniques to study the behavior of dyes in different environments.

Mechanism of Action

The mechanism of action of C.I. Disperse Blue 27 involves its interaction with synthetic fibers, primarily polyester. The dye molecules penetrate the fiber structure and form van der Waals forces and hydrogen bonds with the polymer chains. The dye’s low water solubility ensures that it remains within the fiber, providing excellent color fastness properties.

Comparison with Similar Compounds

C.I. Disperse Blue 27 can be compared with other disperse dyes such as C.I. Disperse Blue 165:1 and C.I. Disperse Blue 257. While all these dyes are used for dyeing synthetic fibers, they differ in their molecular structures, which affect their solubility, dyeing properties, and color fastness. This compound is unique due to its specific shade of blue and its excellent dyeing performance on polyester fibers.

Similar Compounds

    C.I. Disperse Blue 1651: Known for its high color strength and good fastness properties.

    C.I. Disperse Blue 257: Exhibits excellent dyeing performance in non-aqueous media and has good solubility in organic solvents.

Properties

IUPAC Name

1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O7/c25-10-9-11-1-3-12(4-2-11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCYGZAHYQXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O7
Record name DISPERSE BLUE 27
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DSSTOX Substance ID

DTXSID3025209
Record name C.I. Disperse Blue 27
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Molecular Weight

420.4 g/mol
Source PubChem
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Physical Description

Disperse blue 27 is a dark blue to black powder. (NTP, 1992)
Record name DISPERSE BLUE 27
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992)
Record name DISPERSE BLUE 27
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CAS No.

15791-78-3
Record name DISPERSE BLUE 27
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Record name 1,8-Dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-
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Record name C.I. Disperse Blue 27
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Record name 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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